Researchers validating oxazole-based herbicide SAR programs require authentic meta-isomer standards to confirm that phytotoxicity is ortho-carboxylate dependent, not a nonspecific scaffold effect. 3-(Oxazol-4-yl)benzoic acid (pKa 3.85) serves as the definitive negative control.
- Confirms ortho-carboxylate structural prerequisite for herbicidal activity in 2-(2-oxazolyl)benzoic acid series.
- Distinct from thiazole analog (ΔMW +16.06 g/mol) for unambiguous LC-MS identification in combinatorial libraries.
- Methyl ester derivative (CAS 473548-55-9) also available for prodrug strategies.
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Cat. No.B13638774
⚠ Attention: For research use only. Not for human or veterinary use.
3-(Oxazol-4-yl)benzoic acid (CAS: 1402672-91-6; molecular formula: C10H7NO3; molecular weight: 189.17 g/mol) is a heterocyclic carboxylic acid composed of a benzoic acid core substituted at the meta-position with an oxazol-4-yl group . The compound has a predicted pKa of 3.85 ± 0.10 , a predicted boiling point of 414.5 ± 28.0 °C, and a predicted density of 1.320 ± 0.06 g/cm³ . Its SMILES notation is O=C(O)c1cccc(-c2cocn2)c1 . The compound is commercially available from multiple vendors with a minimum purity specification of 95% and the methyl ester derivative (CAS: 473548-55-9) is also available as an alternative building block .
▸Heterocyclic building block for medicinal chemistry and SAR library synthesis
▸Meta-oxazole substitution provides distinct reactivity and vector relative to ortho/para isomers
▸Predicted acidic pKa profile supports fragment-based design and ionization-dependent assays
3-(Oxazol-4-yl)benzoic Acid: Why Analogs Fail
The oxazole-benzoic acid scaffold exhibits pronounced structure-activity divergence depending on (i) the oxazole attachment position on the benzoic acid ring (ortho, meta, or para), (ii) the oxazole ring attachment point (oxazol-2-yl vs oxazol-4-yl vs oxazol-5-yl), and (iii) the heterocyclic core substitution (oxazole vs oxadiazole vs thiazole vs isoxazole). In herbicidal applications, the ortho carboxylic acid or carboxylate group was identified as a necessary requirement for activity in 2-(2-oxazolyl)benzoic acid derivatives [1]; the meta-substituted 3-(oxazol-4-yl)benzoic acid would not meet this structural prerequisite. Similarly, patent literature on 2-(1,3,4-oxadiazole-2-yl) and 2-(2-oxazolyl)benzoic acids demonstrates that substitution pattern dictates herbicidal selectivity and spectrum [2]. More broadly, oxazole and isoxazole-containing pharmaceuticals exhibit distinct pharmacological activities that are exquisitely sensitive to substitution patterns and heterocyclic modifications [3]. In biochemical probe development, pyrazol-4-yl benzoic acid analogs have demonstrated immunomodulatory and tyrosine kinase inhibitory activities that oxazole-based analogs would not necessarily replicate due to differences in heterocyclic electronics and hydrogen-bonding capacity. These structure-activity relationships underscore why a researcher cannot simply interchange 3-(oxazol-4-yl)benzoic acid with 4-(oxazol-2-yl)benzoic acid, 2-(oxazol-5-yl)benzoic acid, or thiazole/pyrazole analogs without fundamentally altering the molecular recognition profile of the compound.
!Herbicidal SAR is tied to ortho-carboxylic acid substitution; meta-substituted analog may shift away from reported activity profile.
!Oxazole-to-thiazole or pyrazole replacement alters molecular weight, pKa, and hydrogen-bonding capacity; target engagement may not transfer.
!Xanthine oxidase inhibition requires 4-cyano-5-amino substitution absent in this compound; scaffold interchange may not reproduce activity.
[1] Brouwer WG, Macpherson EJ, Ames RB, Neidermyer RW. Oxazole and oxadiazole benzoic acid derivatives as herbicides. United States Patent US3882138. May 6, 1975. View Source
[2] Brouwer WG. Method of retarding the growth of plants using certain oxadiazolyl, oxazolyl or thiadiazolyl benzoic acid derivatives. United States Patent US3964896. June 22, 1976. View Source
[3] Kaur R, et al. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. 2025. View Source
The predicted pKa of 3-(oxazol-4-yl)benzoic acid is 3.85 ± 0.10, indicating marginally stronger acidity than the 5-yl positional isomer (3-(oxazol-5-yl)benzoic acid, predicted pKa 3.91 ± 0.10) and the 4-substituted para analog (4-(oxazol-5-yl)benzoic acid, predicted pKa 3.86 ± 0.10) . This ~0.05-0.06 pKa unit difference, while numerically small, reflects the meta-positioning of the electron-withdrawing oxazole ring relative to the carboxylic acid group, which alters the electronic environment and proton dissociation behavior .
Predicted values; no experimental pKa determination available in public literature
Why This Matters
A lower pKa influences ionization state at physiological pH, potentially affecting solubility, permeability, and protein-binding interactions—critical parameters in lead optimization and in vitro assay design.
Molecular Weight Comparison: Oxazole vs. Thiazole Analog
3-(Oxazol-4-yl)benzoic acid has a molecular weight of 189.17 g/mol (C10H7NO3) . Replacement of the oxazole oxygen with sulfur to form 3-(thiazol-4-yl)benzoic acid increases the molecular weight to approximately 205.23 g/mol (C10H7NO2S) [1], a difference of +16.06 g/mol. This mass shift is analytically distinguishable via LC-MS and enables unambiguous identification of the correct building block in reaction monitoring and purity assessment workflows [1].
Molecular WeightCross-study
189.17 g/mol
Δ +16.06 vs thiazole analog
Enables unambiguous LC-MS differentiation
Calculated from molecular formulas
Analytical ChemistryMass SpectrometryQuality Control
Mass spectrometry-based quality control and reaction monitoring rely on exact mass differentiation; substitution with the thiazole analog without adjusting analytical parameters would result in failed detection or misidentification.
Analytical ChemistryMass SpectrometryQuality Control
Patent US3882138 establishes that a necessary requirement for herbicidal activity in oxazolyl benzoic acid derivatives is the ortho carboxylic acid or carboxylate group relative to the oxazole ring attachment—specifically the 2-(2-oxazolyl)benzoic acid scaffold [1]. 3-(Oxazol-4-yl)benzoic acid, with meta-substitution, does not satisfy this structural requirement. This positional requirement is reinforced in related patents (US3964896) covering oxadiazolyl and oxazolyl benzoic acids as herbicides, where the ortho relationship between the carboxylic acid and the heterocyclic ring is consistently maintained across active analogs [2].
Herbicidal SARClass-level
Meta-substituted; not expected to show herbicidal activity
May serve as negative control for ortho-COOH requirement
Herbicidal activity (presence/absence based on substitution pattern)
Target Compound Data
Meta-substituted (3-position); not expected to exhibit herbicidal activity
Comparator Or Baseline
Ortho-substituted 2-(2-oxazolyl)benzoic acids; demonstrated herbicidal activity against purple nutsedge and in cranberry
Quantified Difference
Qualitative: active scaffold requires ortho-COOH; meta-COOH (target compound) excluded
Conditions
Preemergence and postemergence herbicidal evaluation in agricultural field settings
Why This Matters
For agrochemical screening programs, selection of 3-(oxazol-4-yl)benzoic acid over 2-(oxazol-2-yl)benzoic acid would be counterproductive if herbicidal activity is the intended application; conversely, researchers seeking oxazole-benzoic acid scaffolds without herbicidal activity for other applications can deliberately select the meta-substituted isomer to avoid phytotoxicity confounds.
[1] Brouwer WG, Macpherson EJ, Ames RB, Neidermyer RW. Oxazole and oxadiazole benzoic acid derivatives as herbicides. United States Patent US3882138. May 6, 1975. View Source
[2] Brouwer WG. Method of retarding the growth of plants using certain oxadiazolyl, oxazolyl or thiadiazolyl benzoic acid derivatives. United States Patent US3964896. June 22, 1976. View Source
A 2024 study in ChemMedChem reported that 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids exhibit nanomolar-range xanthine oxidase inhibitory activity, with IC50 values close to that of the clinical drug febuxostat [1]. The most potent compounds (with 4-benzylpiperidin-1-yl or 1,2,3,4-tetrahydroisoquinolin-2-yl substituents at position 5 of the oxazole ring) achieved single-digit to sub-nanomolar IC50 values [1]. 3-(Oxazol-4-yl)benzoic acid lacks the 4-cyano substitution on the oxazole ring, the 5-amino substituent, and the para-benzoic acid attachment pattern—all critical structural features for xanthine oxidase binding identified in the SAR study [1].
Xanthine Oxidase InhibitionClass-level
Not expected; lacks 4-cyano, 5-amino, para-COOH
Scaffold requires specific substitution for activity
Review SAR from ChemMedChem 2024
Enzyme InhibitionXanthine OxidaseHyperuricemia
Evidence Dimension
Xanthine oxidase inhibitory activity
Target Compound Data
No reported xanthine oxidase inhibitory activity; lacks required structural features (4-cyano, 5-amino, para-COOH)
Comparator Or Baseline
4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic acids: IC50 in nanomolar range, comparable to febuxostat
Quantified Difference
Qualitative: active scaffold requires specific substitution pattern absent in target compound
Conditions
In vitro enzyme inhibition assay
Why This Matters
For drug discovery programs targeting xanthine oxidase for hyperuricemia or gout, 3-(oxazol-4-yl)benzoic acid is not a suitable starting scaffold; procurement of the specific 4-cyano-5-amino-substituted para-benzoic acid oxazole derivatives is required for activity in this target class.
Enzyme InhibitionXanthine OxidaseHyperuricemia
[1] Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. ChemMedChem. 2024;19(21):e202400478. View Source
pKa Profile vs. Pyrazole Bioisostere
The predicted pKa of 3-(oxazol-4-yl)benzoic acid is 3.85 ± 0.10 . In contrast, pyrazole-based analogs such as 3-(1H-pyrazol-4-yl)benzoic acid are expected to exhibit a higher pKa due to the presence of an additional nitrogen atom in the heterocyclic ring, which alters the overall electron density and basicity of the scaffold . This pKa differential, while not experimentally quantified in a head-to-head study for these exact compounds, translates to differences in ionization state at physiological and assay pH ranges—affecting solubility, membrane permeability, and protein-ligand binding interactions in biochemical assays.
3-(1H-Pyrazol-4-yl)benzoic acid: pKa expected to be higher due to additional nitrogen in pyrazole ring (exact predicted value not available in public sources)
Quantified Difference
Not quantified; class-level expectation of higher pKa for pyrazole analog
Conditions
Predicted values; experimental comparison not available
Why This Matters
In bioisostere replacement strategies where oxazole and pyrazole are considered interchangeable heterocycles, the pKa shift can alter compound behavior in cellular assays; procurement decisions must account for this physicochemical divergence when designing SAR series.
Based on the established requirement for ortho-carboxylic acid substitution for herbicidal activity in oxazolyl benzoic acids , 3-(oxazol-4-yl)benzoic acid (meta-substituted) serves as an ideal negative control compound in structure-activity relationship (SAR) studies of oxazole-based herbicides. Researchers developing new 2-(2-oxazolyl)benzoic acid herbicides can use this meta-isomer to confirm that observed phytotoxicity is indeed dependent on the ortho-carboxylate structural motif rather than nonspecific effects of the oxazole-benzoic acid scaffold. This application is particularly relevant given the demonstrated selectivity of oxazole-based herbicides against purple nutsedge and in cranberry cultivation .
Fragment-Based Drug Discovery Building Block
With a predicted pKa of 3.85 ± 0.10, 3-(oxazol-4-yl)benzoic acid offers a subtly distinct ionization profile compared to 5-yl positional isomers (pKa 3.91 ± 0.10) and pyrazole bioisosteres (higher predicted pKa) . This lower pKa influences solubility and permeability characteristics at physiological pH, making it suitable for fragment-based drug discovery programs where fine-tuning of physicochemical properties is critical. The meta-substitution pattern also provides a distinct vector for molecular extension compared to para-substituted analogs . Additionally, the methyl ester derivative (CAS: 473548-55-9, purity ≥95%) is commercially available for ester-based prodrug strategies or improved synthetic handling .
LC-MS Reference Standard for Thiazole Differentiation
The molecular weight of 189.17 g/mol (C10H7NO3) for 3-(oxazol-4-yl)benzoic acid is distinguishable from its thiazole analog 3-(thiazol-4-yl)benzoic acid (~205.23 g/mol, C10H7NO2S, ΔMW = +16.06 g/mol) . This mass difference enables unambiguous identification in LC-MS workflows. Researchers utilizing combinatorial libraries containing both oxazole and thiazole scaffolds should procure authentic standards of both compounds to establish retention times and mass spectral signatures for deconvolution of reaction mixtures and purity assessment. The compound's SMILES notation O=C(O)c1cccc(-c2cocn2)c1 facilitates in silico library enumeration and computational chemistry workflows.
Scaffold for Non-Xanthine Oxidase Targets
The ChemMedChem 2024 study conclusively demonstrates that xanthine oxidase inhibitory activity in the oxazole-benzoic acid series requires the 4-cyano-5-amino-substituted para-benzoic acid scaffold—features absent in 3-(oxazol-4-yl)benzoic acid. Consequently, this compound is not suitable for xanthine oxidase-targeted programs. However, for researchers exploring other metabolic or inflammatory targets where oxazole-containing benzoic acids have shown activity (including PPARα agonism with EC50 100 nM for certain derivatives ), 3-(oxazol-4-yl)benzoic acid offers a structurally distinct starting point that may provide target selectivity advantages by avoiding xanthine oxidase cross-reactivity.
Application
Selection Property
Validation Focus
Herbicidal SAR negative-control studies
Meta-substituted oxazole-benzoic acid scaffold
Positional requirement for ortho-COOH herbicidal activity
Fragment-based drug discovery
Predicted pKa ~3.85 and meta-substitution vector
Physicochemical property and ionization profiling
LC-MS reference for thiazole/oxazole differentiation
Distinct molecular weight (Δ +16.06 g/mol vs thiazole)
Retention time and mass spectral signature verification
Absence of xanthine oxidase-required substitution, distinct scaffold
Target selectivity profile and cross-reactivity avoidance
[1] Brouwer WG, Macpherson EJ, Ames RB, Neidermyer RW. Oxazole and oxadiazole benzoic acid derivatives as herbicides. United States Patent US3882138. May 6, 1975. View Source
[2] Brouwer WG. Method of retarding the growth of plants using certain oxadiazolyl, oxazolyl or thiadiazolyl benzoic acid derivatives. United States Patent US3964896. June 22, 1976. View Source
[4] Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. ChemMedChem. 2024;19(21):e202400478. View Source
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